4-(Difluoromethyl)-3-fluorobenzonitrile
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Overview
Description
4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the introduction of the difluoromethyl group and the fluorine atom onto a benzene ring, followed by the addition of the nitrile group. One common method involves the use of difluoromethylation reagents such as ClCF2H or difluorocarbene precursors.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the difluoromethyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The aromatic ring can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-(Difluoromethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Fluorobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-Fluorobenzonitrile: Similar but without the difluoromethyl group, affecting its chemical and physical properties.
Uniqueness
4-(Difluoromethyl)-3-fluorobenzonitrile is unique due to the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
Biological Activity
4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activity, primarily due to its unique structural features. This article explores the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C8H5F3N, with a molecular weight of approximately 171.12 g/mol. The presence of three fluorine atoms enhances its reactivity and potential applications in medicinal chemistry and material science. The difluoromethyl group is particularly significant as it may improve binding affinity to biological targets, influencing enzyme activity and receptor interactions.
Synthesis Methods
The synthesis of this compound typically involves the difluoromethylation of a suitable precursor, such as 4-fluorobenzonitrile. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing difluoromethylating agents to introduce the difluoromethyl group.
- Radical Reactions : Employing radical initiators to facilitate the incorporation of the difluoromethyl moiety into the aromatic ring.
Preliminary studies suggest that the structural features of this compound may confer significant biological activity. The difluoromethyl group can enhance interactions with specific enzymes and receptors, making it a candidate for further investigation in drug development.
Case Studies and Research Findings
- Enzyme Inhibition : Interaction studies have indicated that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been shown to inhibit branched-chain amino acid transaminase (BCAT), which is implicated in cancer metabolism .
- Cell Line Studies : In vitro studies using cell lines expressing human KCNT1 variants demonstrated that compounds similar to this compound exhibited varying degrees of inhibition, with IC50 values ranging from 221 nM to 1768 nM .
- Pharmacological Potential : The compound's ability to interact with specific biological targets opens avenues for therapeutic applications, particularly in oncology and metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Fluorobenzonitrile | Lacks the difluoromethyl group | Different reactivity due to absence of fluorine |
3-(Trifluoromethyl)-4-fluorobenzonitrile | Contains an additional fluorine atom | Altered physicochemical properties |
3-(Difluoromethyl)benzonitrile | Similar structure without additional fluorine | Differences in reactivity and biological activity |
Properties
Molecular Formula |
C8H4F3N |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |
InChI Key |
TZAHKTDKRGZNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(F)F |
Origin of Product |
United States |
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